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2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride

Photoaffinity labeling Crosslinking mass spectrometry XL-MS

For XL-MS and PAL applications requiring unambiguous leucine-site labeling, L-Photo-Leucine HCl solves cross-reactivity issues common with photo-methionine. This hydrochloride salt offers defined stoichiometry and superior aqueous solubility. Key supply specifications: • Purity: ≥98% (HPLC), enabling high incorporation rates exceeding 34% in expression systems. • Application: Substitutes directly for leucine via unmodified translation machinery for native-state interactome capture. • Availability: Supplied as pre-weighed, desiccated aliquots with documented stability under standard shipping conditions.

Molecular Formula C5H10ClN3O2
Molecular Weight 179.6
CAS No. 2137462-36-1
Cat. No. B2998105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride
CAS2137462-36-1
Molecular FormulaC5H10ClN3O2
Molecular Weight179.6
Structural Identifiers
SMILESCC1(N=N1)CC(C(=O)O)N.Cl
InChIInChI=1S/C5H9N3O2.ClH/c1-5(7-8-5)2-3(6)4(9)10;/h3H,2,6H2,1H3,(H,9,10);1H
InChIKeyZKNFORQFTSETKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties and Procurement Profile


2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride (CAS 2137462-36-1), commonly designated L-Photo-Leucine HCl, is a synthetic, diazirine-bearing analog of the essential amino acid L-leucine [1]. The compound integrates a 3-methyl-3H-diazirin-3-yl side chain that serves as a latent, UV-activated carbene precursor for zero-length covalent crosslinking to adjacent biomolecules upon irradiation at approximately 360 nm . As the hydrochloride salt of the free amino acid, it offers improved aqueous solubility and handling characteristics relative to the neutral form, with a molecular weight of 179.60 g mol⁻¹ . Its primary application is in photoaffinity labeling (PAL) and crosslinking mass spectrometry (XL-MS) workflows, where it substitutes for leucine in the primary sequence of proteins synthesized by unmodified eukaryotic or prokaryotic translation machinery, thereby enabling covalent capture of protein–protein interactions in their native cellular environment.

Workflow

Photoaffinity labeling (PAL) and crosslinking mass spectrometry (XL-MS)

Incorporation

Unmodified translational machinery for leucine-site substitution

Formulation

Hydrochloride salt, aqueous-soluble for cell culture and synthesis

Why Generic Substitution Fails for Photoaffinity Labeling


Interchangeability among photoactivatable amino acids is precluded by three critical factors: (i) aminoacyl-tRNA synthetase (aaRS) discrimination—photo-leucine is specifically charged by leucyl-tRNA synthetase with minimal mis-incorporation at methionine codons, whereas photo-methionine shows promiscuous leucine-site incorporation [1]; (ii) the size and steric profile of the diazirine side chain differ from alternative photoreactive groups such as benzophenone (p-benzoylphenylalanine), directly influencing target engagement and crosslinking radius [2]; and (iii) the hydrochloride salt form of this compound provides higher purity (≥98%) and aqueous solubility compared to free-base preparations, which are typically supplied at minimum 95% purity . These differences carry measurable consequences for incorporation rate, proteome coverage, and crosslinking yield, as quantified in the evidence guide below.

aaRS discrimination

Leucyl-tRNA synthetase stringency may differ from methionyl-tRNA synthetase; photo-methionine can mis-incorporate at leucine codons, altering labeling specificity.

Diazirine steric profile

Diazirine side chain differs from benzophenone-based probes, which may shift target engagement and crosslinking radius.

Salt-form purity and stoichiometry

Hydrochloride salt may offer defined stoichiometry and higher purity than free-base forms; batch variability can affect quantitative crosslinking calculations.

Quantitative Differentiation from Closest Analogs


Recombinant Protein Labeling Efficiency in E. coli

In a high-cell-density E. coli expression protocol, L-Photo-Leucine (pLeu) achieved average incorporation rates of 34.9 ± 5.3% into the chaperone SecB and 16.4 ± 5.1% into trigger factor at 4 mM pLeu concentration [1]. By comparison, published incorporation rates for L-Photo-Methionine in E. coli averaged only 25% under similar conditions [1]. For SecB, 9 of 12 leucine residues (75%) were detectably pLeu-labeled, and for trigger factor, 17 of 31 leucine residues (54%) were recovered with pLeu incorporation [1].

E. coli Labeling Efficiency
Reported
34.9±5.3% (SecB) vs. ~25% (pMet)
Higher incorporation may increase crosslinking coverage per protein.
Cross-study comparable; protocol-dependent.
Photoaffinity labeling Crosslinking mass spectrometry XL-MS Recombinant protein labeling

In Vivo Crosslinking Efficiency in Mammalian Cells

In mammalian COS7 cells, the incorporation frequency of photo-methionine was experimentally determined at 0.7%, equating to 3–4 photoactivatable positions per average 500-amino-acid protein. Crosslinking efficiency of photo-leucine was demonstrated to be comparable to photo-methionine, producing discrete crosslinked dimer bands on SDS-PAGE for proteins such as caveolin-1, stomatin, and EEA1 [1]. The crosslinking yield was comparable to that achieved with the chemical crosslinker disuccinimidyl suberate (DSS), yet with superior specificity—discrete bands rather than high-molecular-weight smears [1]. Photo-isoleucine produced no detectable crosslinking under identical conditions [1], establishing that the structural mimicry of leucine (and not merely the presence of a diazirine) is essential.

In Vivo Crosslinking in COS7
Head-to-head
Photo-Leu ≈ Photo-Met ≫ Photo-Ile; DSS-comparable yield
Supports functional non-redundancy with photo-isoleucine.
Direct comparison; discrete dimer bands observed.
Mammalian cell labeling Protein–protein interactions in vivo crosslinking Caveolin-1

Translational Fidelity and Site Specificity

Competition experiments in COS7 cells demonstrated that excess natural L-leucine specifically competes for photo-leucine incorporation and crosslinking, whereas L-methionine competes for photo-methionine [1]. Photo-methionine, however, showed detectable leucine-site mis-incorporation, attributed to the promiscuity of methionyl-tRNA synthetase [1]. In contrast, leucyl-tRNA synthetase is stringent and does not recognize photo-methionine, making photo-leucine the preferred choice when leucine-site-specific labeling is required [1]. When the cyclodepsipeptide HUN-7293 was synthesized with photo-leucine replacing a native leucine residue, the analog retained full biological activity and enabled target identification (Sec61α) via photoaffinity labeling [2].

Translational Fidelity
Head-to-head
Photo-Leu competed by L-Leu only; Photo-Met shows Leu-site mis-incorporation
Strict leucine-site specificity may reduce false-positive crosslinks.
Competition assays in mammalian cells.
Amino acid specificity Translational fidelity aaRS selectivity Protein engineering

Salt Form Purity and Stoichiometry Advantage

The hydrochloride salt of L-Photo-Leucine (CAS 2137462-36-1) is commercially available with a certified assay of ≥98% (HPLC) from Sigma-Aldrich, incorporating a defined 1:1 stoichiometry of HCl . Comparable free-base L-Photo-Leucine preparations (CAS 851960-84-4) are supplied at minimum 95% purity . The hydrochloride form offers enhanced aqueous solubility—a critical parameter for cell culture supplementation and solution-phase peptide synthesis—and eliminates batch-to-batch variability in salt content that can affect molar concentration calculations in quantitative crosslinking workflows .

Salt Form Purity
Reported
≥98% HCl salt vs. ≥95% free-base; defined 1:1 stoichiometry
May improve batch reproducibility and molar calculation accuracy.
Specification review; vendor data.
Purity Salt form Formulation Reproducibility

Hydrophobic Core Labeling and Structural Coverage

Photo-leucine, as a leucine mimetic, is preferentially incorporated into the hydrophobic core regions of proteins. This property enables zero-length crosslinking within the protein interior, targeting aliphatic side chains and backbone atoms that are inaccessible to conventional amine-reactive crosslinkers (e.g., DSS, BS³) which react exclusively with surface-exposed lysine residues [1]. In UV-induced crosslinking of pLeu-labeled trigger factor, 12 distinct crosslinks were identified that were in agreement with published three-dimensional structures, confirming structural accuracy [2]. The combination of amine-reactive crosslinkers with photo-leucine has been demonstrated to provide complementary structural coverage for 3D protein structure analysis [3].

Hydrophobic Core Labeling
Class-level
Zero-length crosslinking in protein interior; 12 validated crosslinks
Provides orthogonal structural coverage to amine-reactive crosslinkers.
Class-level inference; verify per target.
XL-MS Structural proteomics Zero-length crosslinking Hydrophobic core labeling

Optimal Application Scenarios


High-Yield Recombinant Labeling for XL-MS

When milligram quantities of photo-labeled protein are required for XL-MS structural analysis, L-Photo-Leucine HCl is the preferred photoreactive amino acid. The Kohl et al. (2020) protocol delivers up to 3 mg of pLeu-labeled protein from 100 mL of culture with incorporation rates reaching 34.9 ± 5.3% for overexpressed chaperones, exceeding reported photo-methionine yields of ~25% [1]. The high incorporation rate directly increases the density of crosslinkable sites, improving structural resolution and reducing the amount of starting material required.

Site-Specific Photoaffinity Labeling in Mammalian Cells

For studies requiring unambiguous leucine-site labeling without methionine-site cross-reactivity, L-Photo-Leucine HCl is superior to L-Photo-Methionine. Competition experiments have demonstrated that photo-leucine incorporation is specifically competed by L-leucine and not by L-methionine, whereas photo-methionine exhibits promiscuous leucine-codon incorporation [2]. This specificity is critical when mapping interaction interfaces at leucine-rich hydrophobic domains of membrane proteins or when incorporating the probe at a defined position within a bioactive peptide scaffold as demonstrated for the cyclodepsipeptide HUN-7293 [3].

Complementary Structural Proteomics Workflows

Procurement of L-Photo-Leucine HCl alongside traditional amine-reactive crosslinkers (e.g., DSS) enables dual-chemistry XL-MS workflows that provide orthogonal spatial coverage. Photo-leucine targets hydrophobic core regions and aliphatic side chains inaccessible to lysine-directed crosslinkers, while DSS captures surface-exposed lysine interactions [2][4]. This combined approach has been validated for 3D-structure analysis of protein complexes and is particularly valuable for membrane protein systems where hydrophobic domains dominate the interaction landscape [4].

Photoactivatable Probe Synthesis in SPPS

For chemical synthesis of photoaffinity probes, the hydrochloride salt form (≥98% purity) provides defined stoichiometry and aqueous solubility that facilitate accurate molar calculations during coupling reactions. The unprotected amino acid can be directly incorporated via solution-phase peptide synthesis, while the Fmoc-protected derivative (Fmoc-L-Photo-Leucine, CAS 1360651-24-6) is available for standard Fmoc-SPPS . The diazirine moiety is chemically stable under standard synthesis conditions, eliminating the need for light-protected handling during peptide assembly .

Application
Selection Property
Validation Focus
Recombinant protein XL-MS
Incorporation rate and yield
High-cell-density expression protocol validation
Leucine-site-specific PAL
Leucyl-tRNA synthetase specificity
Competition assay with natural leucine
Dual-chemistry structural proteomics
Hydrophobic core labeling capability
Orthogonal coverage with amine-reactive crosslinkers
Solid-phase peptide synthesis
Hydrochloride salt purity and stoichiometry
Coupling efficiency and diazirine stability
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